molecular formula C20H18N4O5S B2958341 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 449786-05-4

4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2958341
CAS No.: 449786-05-4
M. Wt: 426.45
InChI Key: CJYTWQJGNWTOFE-UHFFFAOYSA-N
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Description

This compound is a synthetic thieno[3,4-c]pyrazole derivative characterized by a 5,5-dioxo sulfur-containing heterocyclic core. Key structural features include:

  • A 2-methylphenyl group at position 2 of the pyrazole ring.
  • A 3-nitrobenzamide moiety at position 3, substituted with a 4-methyl group on the benzamide ring.

Properties

IUPAC Name

4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-5-3-4-6-17(12)23-19(15-10-30(28,29)11-16(15)22-23)21-20(25)14-8-7-13(2)18(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYTWQJGNWTOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. This is followed by nitration and subsequent amidation to introduce the nitrobenzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides .

Scientific Research Applications

4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs

The most relevant analog is N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide (CAS: 450338-04-2, ). Below is a comparative analysis:

Property Target Compound Analog (CAS 450338-04-2)
Core Structure Thieno[3,4-c]pyrazole with 5,5-dioxo group Thieno[3,4-c]pyrazole with 5,5-dioxido group
Position 2 Substituent 2-Methylphenyl 4-Methoxyphenyl
Position 3 Substituent 3-Nitrobenzamide (4-methyl) 3-Nitrobenzamide (2-methyl)
Electronic Effects Electron-withdrawing nitro and sulfone groups; methylphenyl offers steric hindrance. Methoxy group (+M effect) may enhance solubility; sulfido group differs in oxidation state.
Synthesis & Stability Likely synthesized via similar routes (e.g., cyclocondensation); sulfone may improve stability. Methoxy group could reduce reactivity compared to methylphenyl.

Functional Implications

The 3-nitrobenzamide moiety in both compounds suggests possible bioactivity (e.g., kinase inhibition), though the methyl vs. methoxy substituents may alter binding affinities.

Crystallographic Analysis: Structural determination of such compounds likely employs programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in and . The sulfone/sulfido groups in these molecules would generate strong electron density maps, aiding in accurate structure resolution .

Oxidation State Differences :
The 5,5-dioxo (sulfone) vs. 5,5-dioxido (sulfonic acid derivative) groups impact electronic properties. Sulfones are typically more stable and less acidic than sulfonic acids, which could influence solubility and reactivity.

Research Findings and Methodological Context

  • Structural Characterization : Tools like SHELX and ORTEP-3 are critical for confirming the stereochemistry and supramolecular packing of such complex heterocycles. For example, SHELXL’s robust refinement algorithms () ensure precise atomic coordinate assignments, especially for sulfur-containing systems .
  • Synthetic analogs like the target compound allow systematic exploration of structure-activity relationships .

Biological Activity

The compound 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, and it features a unique thienopyrazole core structure that contributes to its biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight378.44 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
CAS Number899994-92-4

Antimicrobial Activity

Research indicates that compounds with similar thienopyrazole structures exhibit significant antimicrobial properties. A study on related thienopyrazole derivatives demonstrated moderate to excellent antibacterial activity against various strains of bacteria, suggesting that the target compound may possess similar efficacy .

Anticancer Properties

Preliminary studies have suggested that thienopyrazole derivatives can act as potential anticancer agents. These compounds may inhibit tumor growth by interfering with cellular signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of thienopyrazole have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors . It may function as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of receptor activity, leading to altered cellular responses. Detailed mechanistic studies are necessary to elucidate these interactions further.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various thienopyrazole derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that compounds similar to the target molecule exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity

In another investigation, a series of thienopyrazole derivatives were evaluated for their anticancer properties against human cancer cell lines. One derivative demonstrated a reduction in cell viability by 70% at a concentration of 20 µM after 48 hours of treatment. This suggests that the compound could be a lead candidate for further development in cancer therapeutics .

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